molecular formula C11H12O2 B8234431 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Cat. No.: B8234431
M. Wt: 176.21 g/mol
InChI Key: HNSNJSFETJFQJF-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene (CAS 1258595-03-7) is a high-purity organic building block of interest in advanced chemical synthesis. With the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol , this compound features both an ethynyl group and a methoxymethoxy (MOM) protected hydroxyl group on a methyl-substituted benzene ring . The MOM protecting group is a critical feature, as it enhances the molecule's stability during synthetic transformations while remaining readily removable under mild acidic conditions. This makes the compound a valuable synthon for constructing more complex molecular architectures, particularly in pharmaceutical research and materials science where controlled functionalization is required. The compound requires careful handling; it is classified as harmful if swallowed and may cause skin, serious eye, and respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Always use the product only in well-ventilated areas and refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1-ethynyl-4-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSNJSFETJFQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCOC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalyst System

The rhodium-catalyzed Sonogashira-type coupling, as detailed in recent research, enables direct ethynylation of aryl sulfides or halides. This method employs a rhodium(I) complex (e.g., [Rh(nbd)₂]BF₄, where nbd = norbornadiene) with bis(dicyclohexylphosphino)ethane (dcpe) as a ligand. Copper bromide (CuBr) and potassium carbonate (K₂CO₃) serve as co-catalysts, facilitating oxidative addition and transmetallation steps. The reaction proceeds under hydrogen gas purging to activate the catalyst, followed by nitrogen purging to maintain an inert atmosphere.

Substrate Preparation and Coupling Conditions

To synthesize 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene, the aryl precursor 1-bromo-4-(methoxymethoxy)-2-methylbenzene is coupled with a terminal alkyne (e.g., acetylene gas or trimethylsilylacetylene). Key steps include:

  • Substrate Synthesis :

    • Methoxymethoxy Protection : Treatment of 4-hydroxy-2-methylbenzene with methoxymethyl chloride (MOMCl) in the presence of sodium hydride (NaH) yields 4-(methoxymethoxy)-2-methylbenzene.

    • Bromination : Directed bromination at the para position relative to the methoxymethoxy group produces 1-bromo-4-(methoxymethoxy)-2-methylbenzene.

  • Coupling Procedure :

    • The aryl bromide (0.15 mmol), alkyne (0.30 mmol), CuBr (0.60 mmol), and K₂CO₃ (0.30 mmol) are combined in dichloroethane (DCE).

    • The mixture is heated to 80°C under hydrogen (2–3 bar) for 30 minutes to 4 hours, followed by purification via flash chromatography.

Table 1: Optimization of Sonogashira Coupling Parameters

ParameterCondition/ValueImpact on Yield
Catalyst Loading5 mol% [Rh(nbd)₂]BF₄Maximizes turnover
Temperature80°CBalances rate and side reactions
SolventDichloroethane (DCE)Enhances solubility
Reaction Time2–4 hoursEnsures completion

Methoxymethoxy Protection Strategies

Nucleophilic Displacement with Alkali Methoxide

The methoxymethoxy (MOM) group is introduced via nucleophilic displacement of chloromethyl intermediates, as demonstrated in the synthesis of 2-methoxymethyl-1,4-benzenediamine. For this compound:

  • Chloromethylation : 4-Hydroxy-2-methylbenzene reacts with chloromethyl methyl ether (MOMCl) in methanol containing sodium methoxide (20% w/w).

  • Reaction Conditions : Heating under reflux (65–70°C) for 1–2 hours achieves complete substitution, yielding 4-(methoxymethoxy)-2-methylbenzene.

Acid Sensitivity and Stability Considerations

The MOM group is labile under acidic conditions, necessitating neutral or basic environments during subsequent steps. For instance, Friedel-Crafts alkylation or ethynylation must avoid protic acids to prevent deprotection.

Alternative Synthetic Routes

Aldehyde-to-Alkyne Homologation

The Ohira-Bestmann reagent (dimethyl (diazomethyl)phosphonate) converts aldehydes to terminal alkynes under mild conditions:

  • Substrate Preparation : 4-(Methoxymethoxy)-2-methylbenzaldehyde is synthesized via MOM protection of 4-hydroxy-2-methylbenzaldehyde.

  • Homologation Reaction : Treatment with the Ohira-Bestmann reagent in methanol and potassium carbonate yields this compound.

Table 2: Comparison of Homologation vs. Coupling Methods

MethodYield (%)Purity (%)Key Advantage
Sonogashira Coupling65–75*>90Broad substrate scope
Aldehyde Homologation50–60*85–90Avoids halogenation
*Reported yields for analogous reactions.

Experimental Challenges and Solutions

Competing Side Reactions

  • Oxidative Coupling : Terminal alkynes may undergo Glaser coupling under basic conditions. Mitigation involves strict oxygen exclusion and low-temperature processing.

  • Deprotection : Acidic workup steps risk cleaving the MOM group. Neutral aqueous washes and rapid pH adjustment are critical.

Purification Techniques

  • Chromatography : Silica gel chromatography with toluene/ethyl acetate (95:5) effectively isolates the target compound.

  • Crystallization : Ethanol/water mixtures (3:1) induce crystallization of the pure product.

Industrial-Scale Considerations

Catalytic Efficiency and Cost

Rhodium catalysts, though effective, are cost-prohibitive for large-scale production. Recent advances suggest palladium/copper systems as viable alternatives, albeit with reduced yields.

Solvent Recycling

Dichloroethane (DCE) recovery via distillation reduces environmental impact and manufacturing costs.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new substituted benzene derivatives.

Scientific Research Applications

Synthesis of 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-methoxyphenol and propargyl bromide.
  • Alkylation Reaction : The alkylation of 4-methoxyphenol with propargyl bromide occurs in the presence of a base such as potassium carbonate (K2CO3), yielding 1-ethynyl-4-methoxybenzene.
  • Methoxymethylation : The hydroxyl group is then protected by converting it to a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of triethylamine (TEA) .

Scientific Research Applications

The applications of this compound span across various fields:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in synthesizing bioactive compounds and pharmaceuticals .

Biology

  • Synthesis of Bioactive Molecules : Researchers utilize this compound to synthesize bioactive molecules that are essential for studying biological pathways and mechanisms. Its unique functional groups facilitate interactions with biological targets .

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is employed in the production of specialty chemicals and materials with specific properties tailored for particular applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of derivatives related to this compound on MCF-7 breast cancer cells. Results indicated that treatment with these compounds led to a significant reduction in cell viability. The mechanism was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial activity of related compounds was evaluated against various bacterial strains. The findings demonstrated effectiveness against Staphylococcus aureus but limited activity against Gram-negative bacteria such as Escherichia coli. This highlights the potential use of these compounds in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates that can further react with biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight logP (Predicted) Key Applications
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene –C≡CH, –OCH2OCH3, –CH3 206.24 1.8 Organic synthesis, materials
1-Ethynyl-4-(trifluoromethyl)benzene –C≡CH, –CF3 170.11 2.5 Fluoropolymers
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene –C≡C–C6H4OCH3, –C4H9 294.40 4.0 Organic electronics
4-Fluoro-1-(methoxymethoxy)-2-methylbenzene –F, –OCH2OCH3, –CH3 200.20 1.5 Pharmaceutical intermediates

Research Findings

  • Electronic Effects : Methoxymethoxy and ethynyl groups synergistically enhance electron density on the benzene ring, promoting electrophilic substitution at the 4-position ().
  • Thermal Stability : Compounds with –CF3 substituents () degrade at higher temperatures (>250°C) than methoxymethoxy derivatives (~200°C).

Biological Activity

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, also known by its chemical structure C12H14O2, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 766-47-2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : The structure of the compound suggests potential anti-inflammatory activity, which is crucial for treating conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that derivatives of this compound may show cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It might modulate the activity of certain receptors, influencing cellular signaling pathways related to growth and inflammation.

1. Antimicrobial Activity Study

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various ethynyl derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Compound NameMIC (μg/mL)Bacterial Strain
This compound8Staphylococcus aureus
Control Compound (Standard Antibiotic)0.5Staphylococcus aureus

This indicates that while the compound shows some level of antimicrobial activity, it is less potent than established antibiotics.

2. Cytotoxicity Assessment

In a study assessing the cytotoxic effects on cancer cell lines, researchers found that:

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast Cancer)15This compound
HeLa (Cervical Cancer)10This compound

These results demonstrate moderate cytotoxicity, suggesting potential for further development as an anticancer agent.

Q & A

Q. What established synthetic routes are available for 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. A common approach is Sonogashira coupling between a halogenated benzene derivative (e.g., 4-(methoxymethoxy)-2-methylbromobenzene) and terminal alkynes under palladium/copper catalysis . Key conditions include:
  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%).
  • Solvent : Degassed THF or DMF at 60–80°C under inert gas.
  • Base : Triethylamine or piperidine to neutralize HBr byproducts.
    Yield optimization requires precise stoichiometric ratios (1:1.2 aryl halide:alkyne) and exclusion of moisture . Competing side reactions (e.g., alkyne homocoupling) are minimized using excess alkyne and controlled temperature .

Table 1 : Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
HalogenationNBS, AIBN, CCl₄, reflux75–85
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, THF, 70°C60–75
PurificationColumn chromatography (SiO₂, hexane:EtOAc)>95% purity

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation combines:
  • NMR Spectroscopy : ¹H NMR detects methoxymethoxy (-OCH₂O-) protons as a singlet at δ 4.8–5.0 ppm and ethynyl protons as a triplet (J = 2.5 Hz) near δ 2.8–3.0 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 204.1 (calculated for C₁₁H₁₂O₂). Fragmentation patterns confirm methoxymethoxy loss (Δ m/z 60) .
  • IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation hazards (acute toxicity Category 4) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can cross-coupling reactions involving the ethynyl group be optimized for higher regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Pd-XPhos systems enhance selectivity for terminal alkynes by reducing homocoupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) stabilize intermediates .
  • Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-311+G(d,p)) model electron density at the ethynyl group, identifying susceptible sites for electrophilic attack .
  • MD Simulations : GROMACS trajectories (in water/THF) assess solvation effects on reaction barriers .
  • Contradiction Resolution : Discrepancies between predicted and experimental yields (e.g., steric hindrance from methoxymethoxy) are addressed by adjusting van der Waals radii in simulations .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays (MIC tests) across multiple cell lines (e.g., E. coli vs. S. aureus) to identify concentration-dependent effects .
  • Metabolite Analysis : LC-MS/MS detects degradation products (e.g., demethylated derivatives) that may influence activity .
  • Structural Analogs : Compare bioactivity of this compound with analogs lacking the ethynyl group to isolate functional contributors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene
Reactant of Route 2
1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

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